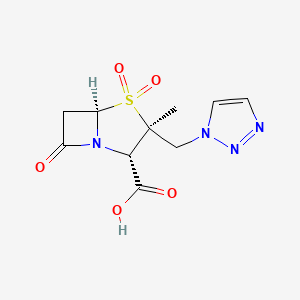

Tazobactam

Vue d'ensemble

Description

Le Tazobactam est un composé pharmaceutique qui agit comme inhibiteur de la bêta-lactamase. Il est généralement utilisé en association avec des antibiotiques bêta-lactames, tels que la pipéracilline, pour améliorer leur efficacité contre les bactéries productrices de bêta-lactamases. Le this compound élargit le spectre d'activité de ces antibiotiques, les rendant efficaces contre les organismes qui dégraderaient autrement l'antibiotique .

Applications De Recherche Scientifique

Tazobactam has a wide range of scientific research applications:

Chemistry: Used as a model compound to study beta-lactamase inhibition and enzyme kinetics.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Industry: Utilized in the production of combination antibiotic therapies for clinical use

Mécanisme D'action

Target of Action

Tazobactam primarily targets bacterial β-lactamases , especially those belonging to the SHV-1 and TEM groups . β-lactamases are enzymes produced by bacteria that provide resistance against β-lactam antibiotics by breaking down their structure .

Mode of Action

This compound functions as an irreversible inhibitor of β-lactamases . It achieves this by covalently binding to these enzymes, preventing them from degrading antibiotics like piperacillin and ceftolozane . This action enhances the efficacy of these antibiotics against resistant Extended Spectrum Beta-Lactamase (ESBL)-producing pathogens .

Biochemical Pathways

This compound, when combined with antibiotics like piperacillin or ceftolozane, broadens the spectrum of antibacterial action . It is particularly effective against organisms that express β-lactamase and would normally degrade piperacillin . This combination has shown remarkable activity against ESBL and/or AmpC-producing Gram-negative bacilli .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, significantly impact its bioavailability . .

Result of Action

The primary result of this compound’s action is the enhanced efficacy of the antibiotics it is combined with . By inhibiting β-lactamases, this compound prevents the degradation of these antibiotics, allowing them to effectively combat bacterial infections . This results in a broader spectrum of antibacterial action, making the combination effective against a variety of infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that like any other antibiotic, this compound should only be used for infections that are either proven or strongly suspected to be susceptible to the this compound containing drug .

Analyse Biochimique

Biochemical Properties

Tazobactam is a beta lactamase inhibitor that prevents the degradation of antibiotics such as piperacillin and ceftolozane . This results in increased efficacy of these antibiotics . This compound inhibits the action of bacterial beta-lactamase producing organisms, which are normally resistant to beta-lactam antibiotics .

Cellular Effects

This compound, when combined with piperacillin or ceftolozane, broadens the spectrum of piperacillin antibacterial action, treating susceptible infections . It is used to treat a variety of infections, including those caused by aerobic and facultative gram-positive and gram-negative bacteria, in addition to gram-positive and gram-negative anaerobes .

Molecular Mechanism

This compound prevents the breakdown of other antibiotics by beta-lactamase enzyme producing organisms . It does this by inhibiting the action of bacterial beta-lactamase producing organisms . This allows the actual beta-lactams to attack the bacterial cell wall by binding to penicillin binding proteins .

Temporal Effects in Laboratory Settings

It is known that this compound is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .

Dosage Effects in Animal Models

It is known that this compound is used in combination with piperacillin or ceftolozane to broaden the spectrum of piperacillin antibacterial action .

Metabolic Pathways

This compound is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .

Transport and Distribution

It is known that this compound is mainly metabolized to M1, an inactive metabolite .

Subcellular Localization

It is known that this compound is mainly metabolized to M1, an inactive metabolite .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Tazobactam peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l'oxydation des atomes de soufre dans l'ester diphénylméthylique de l'acide 2-bêta-chlorométhyl pénicillanique pour former la sulfone, suivie d'étapes de cyclisation et de déprotection . Une autre méthode implique la condensation du triazole avec le dérivé de l'acide pénicillanique, suivie de l'oxydation et de la déprotection .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'utilisation de réacteurs à grande échelle et de conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que l'estérification, l'oxydation et la lyophilisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Tazobactam subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est particulièrement connu pour sa capacité à inhiber les enzymes bêta-lactamases par liaison irréversible .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions du this compound comprennent le permanganate de potassium pour l'oxydation, l'acide acétique comme solvant et le palladium sur charbon pour l'hydrogénation .

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent son sel de sodium, le this compound sodique, qui est utilisé dans les formulations pharmaceutiques .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la bêta-lactamase et la cinétique enzymatique.

Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.

Industrie : Utilisé dans la production de thérapies antibiotiques combinées à usage clinique

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant les enzymes bêta-lactamases, qui sont responsables de la dégradation des antibiotiques bêta-lactames. Il se lie irréversiblement au site actif de ces enzymes, les empêchant de décomposer l'antibiotique. Cette action améliore l'efficacité de l'antibiotique contre les bactéries productrices de bêta-lactamases .

Composés similaires :

Acide clavulanique : Un autre inhibiteur de la bêta-lactamase utilisé en association avec l'amoxicilline.

Sulbactam : Utilisé en association avec l'ampicilline à des fins similaires.

Avibactam : Un inhibiteur de la bêta-lactamase plus récent combiné à la céftazidime.

Unicité : Le this compound est unique dans sa capacité à inhiber un large éventail d'enzymes bêta-lactamases, y compris celles qui sont résistantes aux autres inhibiteurs. Sa combinaison avec la pipéracilline offre une option de traitement puissante pour les infections graves, en particulier celles causées par des bactéries gram-négatives résistantes .

Comparaison Avec Des Composés Similaires

Clavulanic Acid: Another beta-lactamase inhibitor used in combination with amoxicillin.

Sulbactam: Used in combination with ampicillin for similar purposes.

Avibactam: A newer beta-lactamase inhibitor combined with ceftazidime.

Uniqueness: Tazobactam is unique in its ability to inhibit a broad range of beta-lactamase enzymes, including those that are resistant to other inhibitors. Its combination with piperacillin provides a potent treatment option for severe infections, particularly those caused by resistant gram-negative bacteria .

Propriétés

| Tazobactam broadens the spectrum of piperacillin and ceftolozane by making them effective against organisms that express beta-lactamase and would normally degrade them. This occurs through the irreversible inhibition of beta-lactamase enzymes. In addition, tazobactam may bind covalently to plasmid-mediated and chromosome-mediated beta-lactamase enzymes. Tazobactam is predominantly effective against the OHIO-1, SHV-1, and TEM groups of beta-lactamases, but may also inhibit other beta-lactamases. Tazobactam shows little antibacterial activity by itself, and for this reason, is generally not administered alone. | |

Numéro CAS |

89786-04-9 |

Formule moléculaire |

C10H12N4O5S |

Poids moléculaire |

300.29 g/mol |

Nom IUPAC |

(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7?,8?,10-/m0/s1 |

Clé InChI |

LPQZKKCYTLCDGQ-KTOWXAHTSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

SMILES isomérique |

C[C@@]1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

SMILES canonique |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

Apparence |

White to off-white solid powder |

melting_point |

140-147 |

| 89786-04-9 | |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>94% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

9.59e+00 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

YTR830, YTR 830, YTR-830, AC7620, AC 7620, AC-7620, DB01606, DB 01606, DB-01606, CL298741, CL 298741, CL-298741, Tazobactam |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

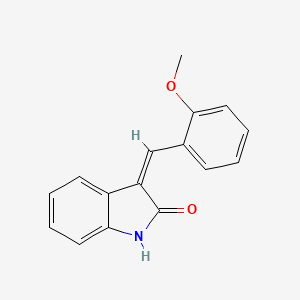

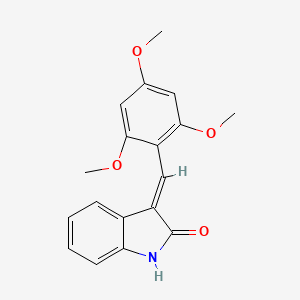

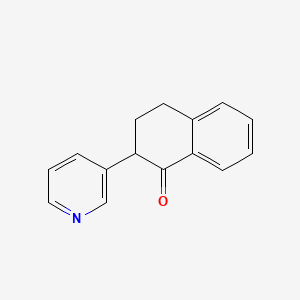

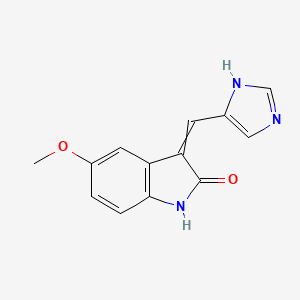

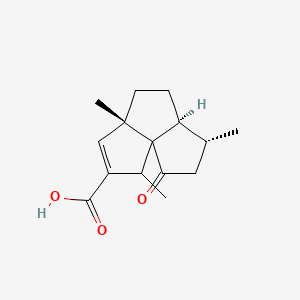

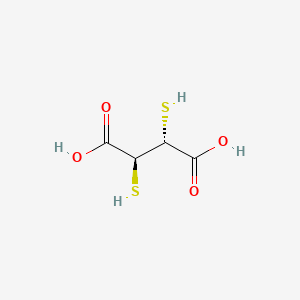

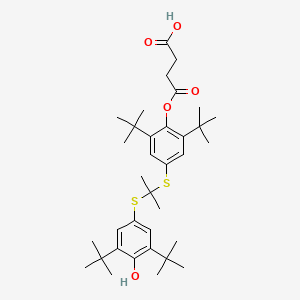

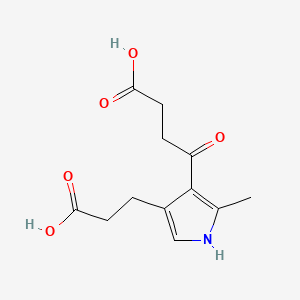

Feasible Synthetic Routes

Q1: How does Tazobactam interact with its target and what are the downstream effects?

A1: this compound is a β-lactamase inhibitor, meaning it binds to and inactivates β-lactamase enzymes produced by bacteria. β-lactamases are enzymes that can break down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound restores the effectiveness of β-lactam antibiotics, allowing them to exert their antibacterial effects by interfering with bacterial cell wall synthesis. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H12N4O5S. Its molecular weight is 296.29 g/mol. [, ]

Q3: What is the stability of this compound in elastomeric devices like FOLFusor LV10 and Easypump II?

A3: Research has shown that this compound, when diluted in 0.9% sodium chloride solution at concentrations of 5 mg/mL and 20 mg/mL, can be stored in FOLFusor LV10 and Easypump II devices for up to 8 days at 2–8°C, followed by a 12-hour infusion period at 32°C, while maintaining stability according to NHS Pharmaceutical Quality Assurance Committee guidelines. []

Q4: Can this compound be administered via continuous infusion in an outpatient setting?

A4: Yes, research suggests that this compound is suitable for continuous infusion in an outpatient setting when using elastomeric devices like FOLFusor LV10 and Easypump II. Stability is maintained for up to 8 days at refrigerated temperatures (2–8°C), followed by a 12-hour infusion at 32°C. []

Q5: Is this compound compatible with metronidazole for intravenous administration?

A5: Yes, Ceftolozane-Tazobactam has been found to be physically compatible with Metronidazole in both 0.9% sodium chloride and 5% dextrose solutions during simulated Y-site administration. []

Q6: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) parameter associated with this compound's efficacy?

A6: The primary PK/PD parameter linked to this compound's effectiveness is the percentage of the dosing interval during which this compound concentrations exceed a specific threshold (%Time>threshold). This threshold concentration can vary depending on factors like the β-lactamase enzyme being targeted and its level of expression. []

Q7: How does the level of β-lactamase production by bacteria impact the efficacy of this compound?

A7: The amount of β-lactamase produced by bacteria influences the effectiveness of this compound. Higher levels of β-lactamase production necessitate a higher threshold concentration of this compound to achieve bacterial inhibition. []

Q8: What are the observed outcomes of extended-infusion administration of Piperacillin-Tazobactam in clinical settings?

A8: Studies suggest that extended-infusion administration of Piperacillin-Tazobactam can lead to clinical benefits such as cost savings without negatively impacting patient outcomes like mortality or length of hospital stay. [, ]

Q9: What is the impact of renal function on the pharmacokinetics of Piperacillin and this compound in critically ill patients on continuous renal replacement therapy (CRRT)?

A9: In critically ill patients receiving CRRT, both Piperacillin and this compound exhibit pharmacokinetic profiles best described by two-compartment models. The elimination of both drugs is influenced by creatinine clearance (CLCR), indicating the impact of residual renal function on their clearance. []

Q10: What are the recommended dosing strategies for Piperacillin-Tazobactam in patients with varying degrees of renal function undergoing CRRT?

A10: In patients with severe renal failure undergoing CRRT, a 20-minute infusion of Piperacillin-Tazobactam every 6 hours is suggested for achieving optimal therapeutic drug levels. For patients with normal or moderate renal function, continuous infusion may be more appropriate for maintaining adequate drug concentrations, especially for bacteria with higher minimum inhibitory concentrations (MICs). []

Q11: What is a known mechanism of resistance that can develop to Ceftolozane-Tazobactam?

A11: Resistance to Ceftolozane-Tazobactam can arise through mutations in the bacterial ampC gene. These mutations can lead to the production of modified AmpC β-lactamase enzymes that are no longer effectively inhibited by this compound. []

Q12: What is the association between Piperacillin-Tazobactam and acute kidney injury (AKI)?

A12: Research suggests a potential link between Piperacillin-Tazobactam use and an elevated risk of AKI, especially when administered in conjunction with Vancomycin. This association is observed in both adult and pediatric populations. [, , , ]

Q13: What is the in vitro activity of Piperacillin-Tazobactam when combined with Gentamicin or Ciprofloxacin?

A13: Studies employing in vitro methods like time-kill curves and checkerboard assays have demonstrated that the combination of Piperacillin-Tazobactam with either Gentamicin or Ciprofloxacin exhibits synergistic or additive effects against a wide range of bacterial species. []

Q14: How has this compound been used in research to understand bacterial resistance mechanisms?

A14: this compound has been utilized in research settings to explore the impact of drug exposure on the development of bacterial resistance. Hollow-fiber infection models have been employed to study how different dosing regimens of Ceftolozane-Tazobactam can influence the amplification of drug-resistant bacterial populations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.